

An In-depth Technical Guide to 4-Chloropicolinic Acid

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Compound of Interest

Compound Name: 4-Chloropicolinic Acid

Cat. No.: B151655

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloropicolinic acid**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Structure

IUPAC Name: 4-Chloropyridine-2-carboxylic acid^[1]

Synonyms: **4-Chloropicolinic acid**, 4-Chloro-2-picolinic acid

CAS Number: 5470-22-4

Chemical Formula: C₆H₄ClNO₂

Molecular Structure:

Structure of 4-Chloropyridine-2-carboxylic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Chloropyridine-2-carboxylic acid.

Property	Value	Reference
Molecular Weight	157.55 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	181 °C	[2]
Boiling Point	308.0 ± 22.0 °C (Predicted)	[2]
Density	1.470 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	3.27 ± 0.10 (Predicted)	[2]
LogP	1.3	

Spectral Data

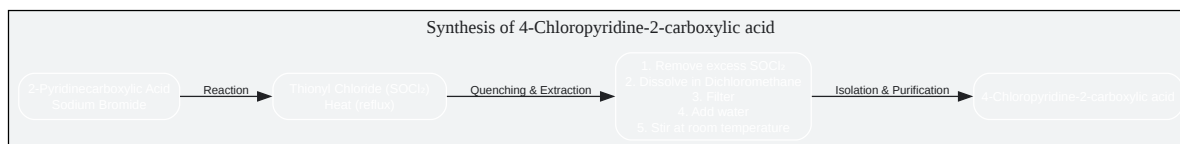
Spectroscopy	Data	Reference
^1H NMR	(DMSO- d_6): δ = 8.72 (1H, d, J = 4.9 Hz), 8.09 (1H, d, J = 1.6 Hz), 7.84 (1H, dd, J = 4.9, 1.6 Hz)	[2]
^{13}C NMR	Aromatic carbons typically appear in the range of 120-150 ppm. The carboxylic acid carbon signal is expected between 165-185 ppm.	
Infrared (IR)	Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~ 2500 - 3300 cm^{-1}), C=O stretch (~ 1700 - 1725 cm^{-1}), and C-Cl stretch.	
Mass Spectrometry (MS)	The molecular ion peak (M^+) would be expected at m/z 157, with an isotopic peak at m/z 159 due to the presence of the ^{37}Cl isotope.	

Experimental Protocols: Synthesis

4-Chloropyridine-2-carboxylic acid can be synthesized through various methods. Two common protocols are detailed below.

Synthesis from 2-Pyridinecarboxylic Acid

This method involves the direct chlorination of 2-pyridinecarboxylic acid.



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Workflow for the synthesis of 4-Chloropyridine-2-carboxylic acid.

Detailed Methodology:

A suspension of 2-pyridinecarboxylic acid and sodium bromide in thionyl chloride is heated under reflux conditions for approximately 20 hours.[2] During the reaction, the color of the mixture typically changes from dark green to deep red.[2] After the reaction is complete, the excess thionyl chloride is removed by rotary evaporation.[2] The resulting residue is dissolved in dichloromethane and filtered to remove any insoluble impurities.[2] The filtrate is then cooled, and water is slowly added while maintaining a low temperature.[2] The mixture is stirred at room temperature for an extended period, after which the solvents are removed. The crude product can be purified by recrystallization from a minimal amount of ethanol to yield 4-chloropyridine-2-carboxylic acid as a white precipitate.[2]

Synthesis from 4-Chloro-2-methylpyridine

This alternative synthesis route involves the oxidation of 4-chloro-2-methylpyridine.

Detailed Methodology:

4-chloro-2-methylpyridine is added to a solution of potassium permanganate in water. The mixture is heated, and additional potassium permanganate is added portion-wise while maintaining the reaction temperature. After the addition is complete, the mixture is stirred for an additional 30 minutes. The hot mixture is then filtered to remove manganese dioxide. The filtrate is cooled, and the pH is adjusted to 3-4 with hydrochloric acid, leading to the precipitation of the product. The crude 4-Chloropyridine-2-carboxylic acid can be collected by filtration, washed with water, and dried.

Applications in Drug Discovery and Development

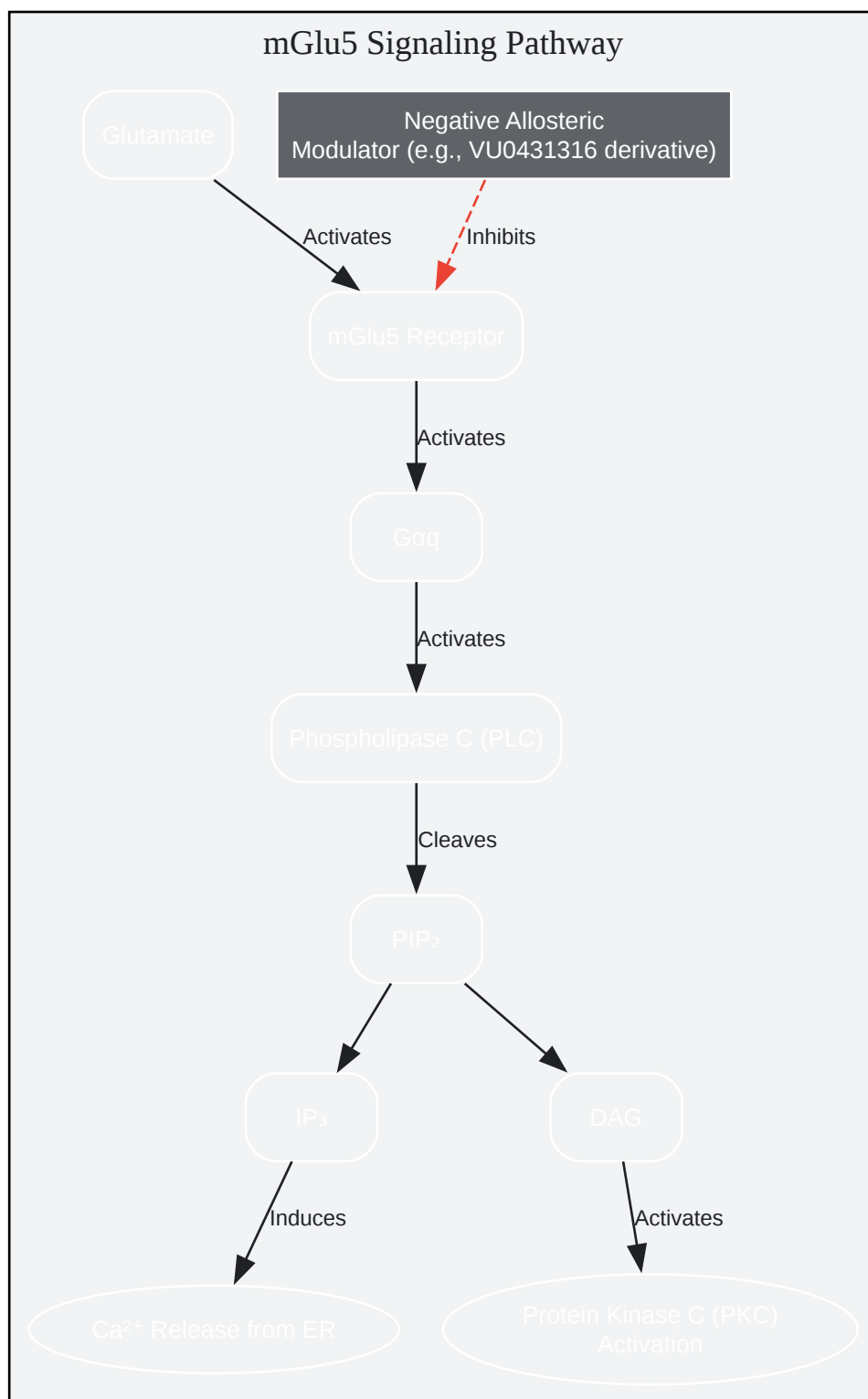
4-Chloropicolinic acid is a valuable building block in the synthesis of various biologically active molecules. Its primary application is as an intermediate in the preparation of pharmaceutical compounds.

Precursor to mGlu5 Negative Allosteric Modulators

4-Chloropicolinic acid is a key reactant in the synthesis of VU0431316, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).^[2] mGlu5 NAMs are of significant interest for the treatment of various central nervous system (CNS) disorders, including anxiety and depression.

mGlu5 Signaling Pathway:

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that is activated by the neurotransmitter glutamate. Upon activation, mGlu5 couples to Gαq, initiating a downstream signaling cascade.



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References

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